Cas no 2649067-82-1 (2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine)

2-(1-Cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine is a specialized organic compound featuring a cyclobutanecarbonyl group linked to a dihydroimidazole scaffold, with an ethanamine side chain. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The cyclobutane ring enhances conformational rigidity, while the imidazole moiety offers coordination and hydrogen-bonding capabilities, making it valuable for ligand design and catalysis. Its amine functionality allows for further derivatization, enabling the development of targeted bioactive molecules. The compound’s well-defined stereochemistry and stability under standard conditions ensure reproducibility in research and industrial applications. Suitable for use in medicinal chemistry and material science, it serves as a versatile building block for advanced synthetic routes.
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine structure
2649067-82-1 structure
Product name:2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
CAS No:2649067-82-1
MF:C10H17N3O
MW:195.261482000351
CID:5611556
PubChem ID:165487898

2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2649067-82-1
    • EN300-843766
    • 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
    • Inchi: 1S/C10H17N3O/c11-5-4-9-12-6-7-13(9)10(14)8-2-1-3-8/h8H,1-7,11H2
    • InChI Key: LSBSEPMCODEOFA-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC1)N1C(CCN)=NCC1

Computed Properties

  • Exact Mass: 195.137162174g/mol
  • Monoisotopic Mass: 195.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 58.7Ų

2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-843766-0.05g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
0.05g
$792.0 2024-05-21
Enamine
EN300-843766-0.25g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
0.25g
$867.0 2024-05-21
Enamine
EN300-843766-10g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1
10g
$4052.0 2023-09-02
Enamine
EN300-843766-5g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1
5g
$2732.0 2023-09-02
Enamine
EN300-843766-10.0g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
10.0g
$4052.0 2024-05-21
Enamine
EN300-843766-5.0g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
5.0g
$2732.0 2024-05-21
Enamine
EN300-843766-0.1g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
0.1g
$829.0 2024-05-21
Enamine
EN300-843766-1g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1
1g
$943.0 2023-09-02
Enamine
EN300-843766-1.0g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
1.0g
$943.0 2024-05-21
Enamine
EN300-843766-2.5g
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
2649067-82-1 95%
2.5g
$1848.0 2024-05-21

Additional information on 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine

Comprehensive Overview of 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine (CAS No. 2649067-82-1)

The compound 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine (CAS No. 2649067-82-1) is a specialized organic molecule with a unique structural framework. Its chemical architecture combines a cyclobutanecarbonyl group with a dihydroimidazole ring, linked to an ethylamine side chain. This configuration endows the molecule with distinct physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both imidazole and amine functionalities suggests potential applications in drug discovery, particularly in targeting enzymes or receptors where these moieties play a critical role.

In recent years, the demand for novel small-molecule therapeutics and bioactive compounds has surged, driven by advancements in precision medicine and personalized healthcare. Researchers are increasingly exploring compounds like 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine for their potential to modulate biological pathways. The cyclobutane ring, known for its strained geometry, can impart unique binding affinities, while the dihydroimidazole core may contribute to hydrogen bonding interactions. These features align with current trends in fragment-based drug design and scaffold hopping, where molecular diversity is prized.

The synthesis of CAS No. 2649067-82-1 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis are employed to confirm its identity and quality. Given the growing emphasis on green chemistry, researchers are also investigating sustainable synthetic routes for this compound, minimizing hazardous byproducts and energy consumption. This aligns with broader industry goals of reducing environmental impact while maintaining high yields and purity.

Beyond pharmaceuticals, 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine may find applications in material science and catalysis. Its hybrid structure could serve as a ligand in transition-metal complexes or as a building block for functional polymers. The compound's stability under various conditions is a key area of investigation, particularly for industries requiring high-performance materials. As the scientific community continues to explore its properties, CAS No. 2649067-82-1 exemplifies the intersection of innovation and practicality in modern chemistry.

Frequently asked questions about this compound include inquiries into its solubility profile, storage recommendations, and commercial availability. Suppliers often highlight its use in high-throughput screening libraries or as a research-grade reagent. With the rise of AI-driven drug discovery, datasets featuring 2649067-82-1 are increasingly valuable for training predictive algorithms. This underscores the compound's relevance in both wet-lab and computational research environments.

In summary, 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine represents a versatile chemical entity with multifaceted potential. Its structural complexity and functional groups position it as a promising candidate for interdisciplinary applications, from medicinal chemistry to advanced materials engineering. As research progresses, this compound may emerge as a cornerstone in developing next-generation solutions for global health and technology challenges.

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